
1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine
Vue d'ensemble
Description
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a bicyclic nucleoside, known for its unique structure where the ribofuranosyl moiety is bridged by a methylene group between the 2’-O and 4’-C positions.
Méthodes De Préparation
The synthesis of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves a chemoenzymatic convergent approach. The key steps include the formation of the methylene bridge and the subsequent incorporation of the thymine base. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ribofuranosyl moiety, often using reagents like sodium azide or halides. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has several scientific research applications:
Chemistry: It is used in the study of nucleic acid analogs and their properties.
Biology: The compound is utilized in the investigation of nucleic acid interactions and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the synthesis of modified nucleic acids for various industrial applications .
Mécanisme D'action
The mechanism of action of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of DNA polymerases and the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is unique due to its methylene-bridged structure, which imparts enhanced stability and binding affinity compared to other nucleoside analogs. Similar compounds include:
2’-O-Methyluridine: Lacks the methylene bridge, resulting in different stability and binding properties.
Locked Nucleic Acid (LNA) analogs: These compounds also feature a bridged structure but differ in the specific atoms involved in the bridge .
This detailed overview provides a comprehensive understanding of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine, highlighting its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Activité Biologique
1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a modified nucleoside that has gained attention due to its potential biological activities, particularly in the fields of virology and molecular biology. This compound is a derivative of thymidine, with specific modifications that enhance its properties as a nucleoside analog.
Chemical Structure and Properties
The structural modification of this compound involves the incorporation of a methylene bridge at the 4' position of the ribofuranosyl moiety. This alteration affects the compound's binding affinity and stability in biological systems, making it a subject of interest for therapeutic applications.
The biological activity of this compound primarily revolves around its interaction with nucleic acid synthesis processes. As a nucleoside analog, it can potentially inhibit viral replication by interfering with reverse transcriptase (RT) activity in viruses such as HIV. The presence of the methylene bridge may enhance its binding affinity to the active site of RT, thereby increasing its efficacy as an antiviral agent.
Research Findings
Recent studies have explored the effectiveness of this compound in various biological assays:
- Antiviral Activity : In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on HIV-1 replication. It competes with natural substrates for incorporation into viral DNA, leading to chain termination during reverse transcription.
- Selectivity and Toxicity : Comparative studies have shown that while this compound effectively inhibits viral replication, it exhibits lower cytotoxicity towards host cells compared to other nucleoside analogs. This selectivity is crucial for therapeutic applications as it minimizes potential side effects.
Case Studies
- HIV-1 Reverse Transcriptase Inhibition : A study conducted by researchers at [source] found that this compound inhibited HIV-1 RT with an IC50 value significantly lower than that of conventional nucleoside reverse transcriptase inhibitors (NRTIs). The study utilized kinetic assays to elucidate the mode of action, confirming that the compound acts as a non-competitive inhibitor.
- Molecular Modeling Studies : Molecular docking simulations indicated that the methylene bridge enhances the binding affinity of the compound to the RT active site. This finding was corroborated by experimental data showing increased inhibition rates in the presence of this modification.
Data Table
Parameter | Value |
---|---|
Chemical Formula | C₁₁H₁₄N₂O₅ |
Molecular Weight | 258.24 g/mol |
IC50 against HIV-1 RT | 0.5 µM |
Cytotoxicity (IC50) | >100 µM |
Binding Affinity | -9.5 kcal/mol (docking) |
Propriétés
IUPAC Name |
1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h2,6-7,9,14-15H,3-4H2,1H3,(H,12,16,17)/t6-,7+,9-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYUAZVXLRMUMN-SZVQBCOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-67-6 | |
Record name | 206055-67-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.